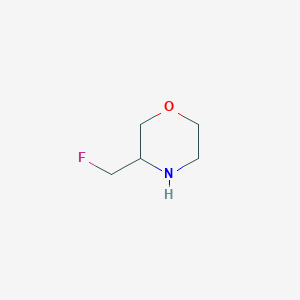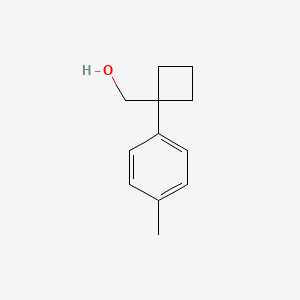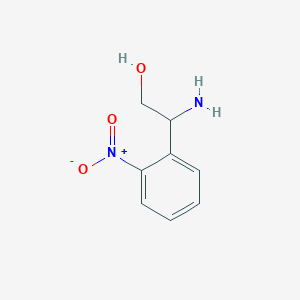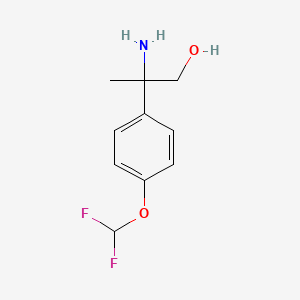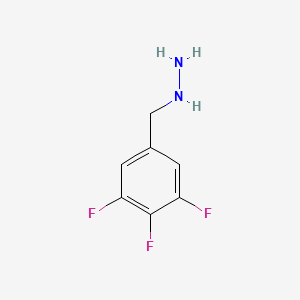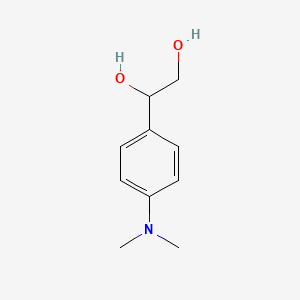![molecular formula C8H14O3 B13592539 [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a 2-methyl-1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with 2-methyl-1,3-dioxolane under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions:
Oxidation: [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various alcohol derivatives.
科学研究应用
Chemistry: In chemistry, [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound may be used in biological research to study its effects on various biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential as a therapeutic agent.
Medicine: In medicine, this compound could be explored for its potential pharmacological properties. Research may focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol: shares structural similarities with other cyclopropyl and dioxolane derivatives.
Cyclopropylmethanol: A simpler compound with a cyclopropyl group attached to a methanol moiety.
2-Methyl-1,3-dioxolane: A compound with a similar dioxolane ring structure.
Uniqueness: The uniqueness of this compound lies in its combined cyclopropyl and dioxolane structures, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
[1-(2-methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H14O3/c1-7(10-4-5-11-7)8(6-9)2-3-8/h9H,2-6H2,1H3 |
InChI 键 |
KUXYVHJHQMKRTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)C2(CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)
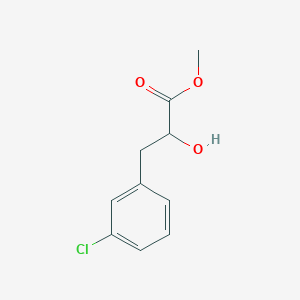

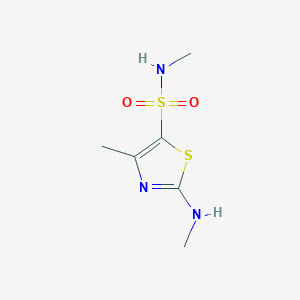
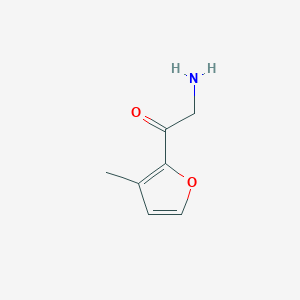
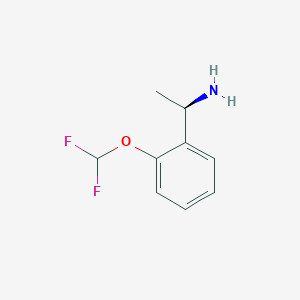
![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)

